molecular formula C8H5ClF3NO B1333370 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride CAS No. 261635-98-7

2-Methyl-6-(trifluoromethyl)nicotinoyl chloride

Cat. No. B1333370
M. Wt: 223.58 g/mol
InChI Key: NXGBKYDPTQMSFS-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)nicotinoyl chloride is a chemical compound with the CAS Number: 261635-98-7. It has a molecular weight of 223.58 . It is also known as 2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl chloride, and 3-(Chlorocarbonyl)-2-methyl-6-(trifluoromethyl)pyridine .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-6-(trifluoromethyl)nicotinoyl chloride. Its InChI code is 1S/C8H5ClF3NO/c1-4-5(7(9)14)2-3-6(13-4)8(10,11)12/h2-3H,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at 2-8°C .

Scientific Research Applications

Trifluoromethylation and Chlorination

Trifluoromethanesulfonyl chloride (CF3SO2Cl) is used in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This compound is significant in electrophilic chlorination and has been exploited in enantioselective chlorination processes (Chachignon, Guyon, & Cahard, 2017). Although not the exact compound , the application of CF3SO2Cl in these chemical reactions suggests potential areas of research where 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride could be explored, given its structural similarities and potential for reactivity in organic synthesis.

Xylan Derivatives and Biopolymer Modification

Chemical modification of xylan into biopolymer ethers and esters demonstrates the utility of functional groups and substitution reactions in developing materials with specific properties. The study by Petzold-Welcke et al. (2014) describes the synthesis of novel xylan esters through reactions with various acids and activating agents, showcasing the potential of chemical modifications in creating materials for drug delivery and other applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014). This research illustrates the broader context of chemical synthesis in which 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride might find utility, particularly in the modification of biopolymers.

Environmental and Toxicological Studies

Several studies focus on the environmental and toxicological aspects of chemical compounds similar to 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride. For instance, the degradation of methyl chloride and its effects on health and the environment have been extensively studied, providing insights into the potential risks and behaviors of chlorinated compounds in various settings (Arts, Kellert, Pottenger, & Theuns‐van Vliet, 2019). Such research underscores the importance of understanding the environmental impact and safety profiles of chemical compounds, including those used in scientific research and industrial applications.

Safety And Hazards

This compound is considered hazardous. It has the signal word “Danger” and is associated with the hazard statements H302, H312, H314, and H332, indicating that it is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . The precautionary statements associated with this compound are P260, P271, and P280, indicating that one should avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c1-4-5(7(9)14)2-3-6(13-4)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGBKYDPTQMSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379652
Record name 2-methyl-6-(trifluoromethyl)nicotinoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(trifluoromethyl)nicotinoyl chloride

CAS RN

261635-98-7
Record name 2-Methyl-6-(trifluoromethyl)-3-pyridinecarbonyl chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-6-(trifluoromethyl)nicotinoyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID50379652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride
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Synthesis routes and methods I

Procedure details

Thionyl chloride (4.35 g, 36.5 mmol) was added to a mixture of 2-methyl-6-trifluoromethyl nicotinic acid (5.00 g, 24.4 mmol) in 75 mL of toluene and the mixture was heated at reflux for 3 hours. The reaction was cooled to room temperature and the solvent was removed under reduced pressure. Excess thionyl chloride was removed by azeotrope with toluene. The resultant acid chloride was used as is in Example 4, Step B.
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Synthesis routes and methods II

Procedure details

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